molecular formula C4H4F4 B1313773 2,4,4,4-Tetrafluorobut-1-ene CAS No. 721946-02-7

2,4,4,4-Tetrafluorobut-1-ene

Cat. No.: B1313773
CAS No.: 721946-02-7
M. Wt: 128.07 g/mol
InChI Key: DKSYJUPLFVFPRY-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluorobut-1-ene is a fluorinated olefin with the molecular formula C4H4F4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,4-Tetrafluorobut-1-ene typically involves the fluorination of butene derivatives. One common method includes the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with suitable fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of advanced fluorination techniques and catalysts can enhance the production rate and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4,4,4-Tetrafluorobut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and halogenated derivatives. These products have significant applications in various industries, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4,4,4-Tetrafluorobut-1-ene has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules.

    Medicine: It is explored for its potential in developing new pharmaceuticals with enhanced bioavailability and stability.

    Industry: The compound is used in the production of refrigerants and as a heat transfer fluid in various industrial processes

Mechanism of Action

The mechanism of action of 2,4,4,4-Tetrafluorobut-1-ene involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes with other molecules, which can enhance or inhibit specific reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,4,4,4-Hexafluorobut-2-ene
  • 1-Methoxyheptafluoropropane
  • cis-1,1,1,4,4,4-Hexafluorobut-2-ene

Uniqueness

2,4,4,4-Tetrafluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various applications, especially in the development of new materials and industrial processes .

Properties

IUPAC Name

2,4,4,4-tetrafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYJUPLFVFPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475165
Record name 2,4,4,4-tetrafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721946-02-7
Record name 2,4,4,4-tetrafluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2,4,4,4-Tetrafluorobut-1-ene according to the presented research?

A1: The research suggests that this compound, particularly in combination with other fluorinated compounds like 1-methoxyheptafluoropropane [] or cis-1,1,1,4,4,4-hexafluorobut-2-ene [], shows promise as a component in heat transfer fluids.

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